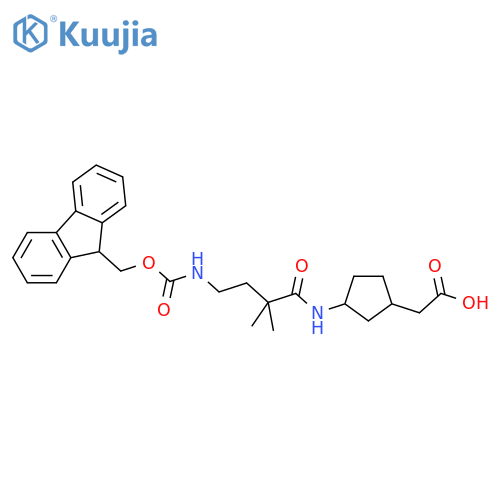

Cas no 2172211-09-3 (2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentyl}acetic acid)

2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentyl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2172211-09-3

- 2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid

- EN300-1502176

- 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentyl}acetic acid

-

- インチ: 1S/C28H34N2O5/c1-28(2,26(33)30-19-12-11-18(15-19)16-25(31)32)13-14-29-27(34)35-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,18-19,24H,11-17H2,1-2H3,(H,29,34)(H,30,33)(H,31,32)

- InChIKey: NHLJIOKXVLTYFN-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C)(C)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CCC(CC(=O)O)C1

計算された属性

- せいみつぶんしりょう: 478.24677219g/mol

- どういたいしつりょう: 478.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 746

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 105Ų

2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentyl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1502176-0.25g |

2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid |

2172211-09-3 | 0.25g |

$3099.0 | 2023-08-31 | ||

| Enamine | EN300-1502176-10.0g |

2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid |

2172211-09-3 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1502176-10g |

2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid |

2172211-09-3 | 10g |

$14487.0 | 2023-08-31 | ||

| Enamine | EN300-1502176-5g |

2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid |

2172211-09-3 | 5g |

$9769.0 | 2023-08-31 | ||

| Enamine | EN300-1502176-0.1g |

2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid |

2172211-09-3 | 0.1g |

$2963.0 | 2023-08-31 | ||

| Enamine | EN300-1502176-0.5g |

2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid |

2172211-09-3 | 0.5g |

$3233.0 | 2023-08-31 | ||

| Enamine | EN300-1502176-1.0g |

2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid |

2172211-09-3 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1502176-0.05g |

2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid |

2172211-09-3 | 0.05g |

$2829.0 | 2023-08-31 | ||

| Enamine | EN300-1502176-2.5g |

2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid |

2172211-09-3 | 2.5g |

$6602.0 | 2023-08-31 | ||

| Enamine | EN300-1502176-1g |

2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid |

2172211-09-3 | 1g |

$3368.0 | 2023-08-31 |

2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentyl}acetic acid 関連文献

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentyl}acetic acidに関する追加情報

Compound CAS No 2172211-09-3: 2-{3-[4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic Acid

The compound with CAS number 2172211-09-3, named 2-{3-[4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido]cyclopentyl}acetic acid, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclopentane ring, and a side chain with acetic acid functionality. The presence of these functional groups makes it a versatile building block for various chemical reactions and applications.

Recent studies have highlighted the importance of Fmoc-containing compounds in peptide synthesis and drug delivery systems. The Fmoc group serves as a protecting group for amino acids during solid-phase synthesis, ensuring precise control over the synthesis of complex peptides. This has led to its widespread use in the development of biopharmaceuticals and advanced therapeutic agents. The cyclopentane ring in this compound adds structural rigidity, which is advantageous in stabilizing the molecule's conformation and enhancing its bioavailability.

One of the most promising applications of this compound is in the field of biomedical engineering, where it has been utilized as a precursor for the synthesis of bioactive polymers. These polymers exhibit excellent biocompatibility and can be tailored to release drugs at controlled rates, making them ideal for use in implantable devices and tissue engineering scaffolds. Additionally, the acetic acid side chain provides a site for further functionalization, enabling the attachment of targeting ligands or imaging agents for precision medicine.

From a synthetic perspective, the preparation of this compound involves a multi-step process that combines principles from organic chemistry and catalysis. The key steps include the formation of the Fmoc-amino acid derivative, followed by cyclization to form the cyclopentane ring, and finally, the introduction of the acetic acid moiety through nucleophilic substitution or coupling reactions. The optimization of these steps has been made possible by advancements in catalyst design and reaction conditions, as reported in recent publications.

In terms of characterization, modern analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) have been instrumental in confirming the molecular structure and purity of this compound. These methods provide detailed insights into the spatial arrangement of atoms and ensure that the final product meets stringent quality standards required for biomedical applications.

Looking ahead, ongoing research is focused on exploring novel applications for this compound in areas such as nanotechnology and green chemistry. For instance, its use as a chiral catalyst in asymmetric synthesis has shown promise in producing enantiomerically enriched compounds with high efficiency. Furthermore, its compatibility with sustainable solvent systems aligns with current trends toward environmentally friendly chemical processes.

In conclusion, CAS No 2172211-09-3 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for advancing scientific research and developing innovative solutions in healthcare and beyond.

2172211-09-3 (2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidocyclopentyl}acetic acid) 関連製品

- 81597-64-0(4-[(5-bromothiophen-2-yl)sulfonyl]morpholine)

- 1805346-43-3(3-Amino-2-bromo-4-(difluoromethyl)pyridine-6-carboxylic acid)

- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)

- 2207-96-7(Methyl (E)-2-Phenyldiazene-1-carboxylate)

- 2680623-14-5(6-Methyl-1-(trifluoroacetyl)piperidine-2-carboxylic acid)

- 202586-58-1(2-(5-Ethyl-3-pyridinyl)-3,5-dihydro-5-methyl-5-(1-methylethyl)-4H-imidazol-4-one)

- 896308-28-4(methyl N-2-(4-ethoxybenzamido)-4,5-dimethylthiophene-3-carbonylcarbamate)

- 2568-34-5(2-(N-methyl-1-phenylformamido)acetic acid)

- 920376-03-0(N'-(5-chloropyridin-2-yl)-N-(3-methoxypropyl)ethanediamide)

- 61266-71-5((2-methyloxetan-2-yl)methanol)